1,2-Ethanediol, 1-(2-bromophenyl)-

Descripción general

Descripción

The compound "1,2-Ethanediol, 1-(2-bromophenyl)-" is not directly mentioned in the provided papers. However, the papers discuss various brominated compounds and their synthesis, properties, and applications. For instance, paper discusses the thermal decomposition of a brominated flame retardant, which is relevant to understanding the stability and degradation products of brominated compounds. Paper reviews the toxicology and dermatology of a related fragrance material, which is important for assessing the safety of similar compounds. Paper details the synthesis of a compound with a bromophenyl group, which could provide insights into synthetic methods applicable to "1,2-Ethanediol, 1-(2-bromophenyl)-". Other papers discuss the synthesis, crystal structure, and separation of bromophenyl-related compounds .

Synthesis Analysis

The synthesis of bromophenyl compounds can involve various steps and starting materials. For example, paper describes a 7-step synthesis of enantiomerically pure diarylethanes starting from a bromochlorophenyl compound. The key step involves the resolution of an acetic acid derivative, which could be analogous to steps in the synthesis of "1,2-Ethanediol, 1-(2-bromophenyl)-". Paper outlines the synthesis of 1-phenyl-1,2-ethanediol from dibromo-1-phenylethane, which is a process that might be adapted for the synthesis of bromophenyl ethanediols.

Molecular Structure Analysis

The molecular structure of bromophenyl compounds is characterized by the presence of a bromine atom attached to a phenyl ring, which can significantly influence the physical and chemical properties of the molecule. X-ray diffraction methods are commonly used to determine the crystal structure, as seen in papers and , where the structures of bromophenyl compounds are analyzed.

Chemical Reactions Analysis

Bromophenyl compounds can undergo various chemical reactions. Paper discusses the thermal decomposition of a brominated flame retardant, which involves hydrogen shifts and bond fissions leading to the formation of bromophenol and other products. This indicates that "1,2-Ethanediol, 1-(2-bromophenyl)-" may also undergo similar decomposition under certain conditions. Paper describes the synthesis of a thiourea derivative from a bromobenzoyl compound, which suggests that bromophenyl groups can participate in reactions with sulfur-containing nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by the bromine atom's electronegativity and size. For instance, paper discusses the synthesis of polyethers based on bromophenyl ethanes and their phase transition temperatures, which are relevant to understanding the material properties of "1,2-Ethanediol, 1-(2-bromophenyl)-". Paper explores the solubility properties of bromophenyl ethers, which could inform the purification and handling of similar compounds.

Aplicaciones Científicas De Investigación

Asymmetric Conversion and Biocatalysis

Optically active derivatives of 1,2-ethanediol are recognized for their versatility in organic synthesis. Candida parapsilosis SYB-1 has been identified as an effective biocatalyst for producing S-1-phenyl-1,2-ethanediol with high optical purity and yield, demonstrating the compound's potential in asymmetric synthesis and chiral building block applications (Nie Yao, 2003). Further, chemoenzymatic methods have enabled the preparation of both enantiomers of various 1-aryl-1,2-ethanediols, showcasing the broad applicability of these compounds in synthesizing highly enantiomerically enriched products (L. Bencze et al., 2011).

Crystal Structure Analysis

Investigations into the crystal structure of 1-phenyl-1,2-ethanediol have provided insights into its molecular interactions, revealing strong hydrogen bonds and C-H···π interactions within its crystalline form. This analysis is crucial for understanding the compound's physical and chemical properties and for the design of new materials with desired characteristics (R. Bikas et al., 2019).

Enantioselective Synthesis and Biosynthesis

Safety and Hazards

Propiedades

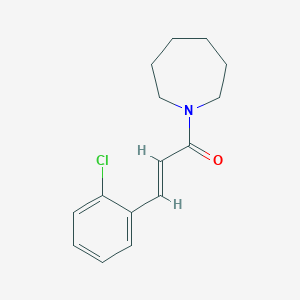

IUPAC Name |

1-(2-bromophenyl)ethane-1,2-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,10-11H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXKBVBXFGXMRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic Acid](/img/structure/B2502167.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2502170.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2502173.png)

![2-Phenyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}butanamide](/img/structure/B2502175.png)

![6-(tert-butyl)-4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2502178.png)

![N-(2-methoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2502181.png)

![3-Ethyl-8-((4-methoxy-3-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502182.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2-ethoxypyridine-4-carboxamide](/img/structure/B2502186.png)

![N-(4-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502187.png)